molecular formula C21H18ClN5O B11449368 8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11449368
M. Wt: 391.9 g/mol
InChI Key: VSXUAGQZJSVUFQ-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo-triazine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with dimethyl acetylenedicarboxylate in the presence of a base to yield the desired pyrazolo[5,1-c][1,2,4]triazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits antimicrobial and antifungal activities.

    3-tert-Butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4-yl: Investigated for its anticancer and antiviral properties.

Uniqueness: 8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

Molecular Formula

C21H18ClN5O

Molecular Weight

391.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H18ClN5O/c1-12-4-10-17(11-5-12)23-21(28)19-14(3)27-20(25-24-19)18(13(2)26-27)15-6-8-16(22)9-7-15/h4-11H,1-3H3,(H,23,28)

InChI Key

VSXUAGQZJSVUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=N2)C

Origin of Product

United States

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